N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide
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Overview
Description
N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a piperidine ring, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine derivative with a diketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline intermediate.
Attachment of the 2,3-Dimethoxybenzyl Group: This step involves the alkylation of the quinoxaline-piperidine intermediate with a 2,3-dimethoxybenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline core or the piperidine ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Due to its pharmacologically active components, it may be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The quinoxaline core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2,3-diphenylquinoxaline share the quinoxaline core but differ in their substituents.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine have similar piperidine rings but different functional groups.
Uniqueness
N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide is unique due to its combination of a quinoxaline core, a piperidine ring, and a 2,3-dimethoxybenzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-31-20-12-8-9-17(22(20)32-2)15-25-21(29)16-28-19-11-5-4-10-18(19)26-23(24(28)30)27-13-6-3-7-14-27/h4-5,8-12H,3,6-7,13-16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFANBWQYIAWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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